2-叠氮萘

描述

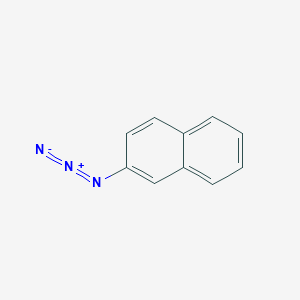

2-Azidonaphthalene, also known as 2-Azido-1-naphthylamine or 1-Amino-2-azidonaphthalene, is a chemical compound with the molecular formula C10H7N3 . It has a molecular weight of 169.18 g/mol.

Synthesis Analysis

The synthesis of 2-Azidonaphthalene involves the pyrolysis of aryl azides . The rates of pyrolysis in nitrobenzene solution at 120° are influenced by the substituents in the 3-position .Molecular Structure Analysis

The molecular structure of 2-Azidonaphthalene is determined by its molecular formula, C10H7N3 . Further details about its structure can be obtained through techniques like 3D electron diffraction .Chemical Reactions Analysis

The photochemical reactions of 2-Azidonaphthalene have been studied extensively . Photolysis of 2-Azidonaphthalene in diethylamine leads to the formation of 2-Amino-naphthalene .科学研究应用

Synthesis of Heterocycles

2-Azidonaphthalene is utilized in the synthesis of various heterocyclic compounds. The azide group in 2-azidonaphthalene can undergo thermal or catalyzed reactions to form five- or six-membered heterocycles, such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines . These heterocycles are fundamental structures in many pharmaceuticals and agrochemicals.

Neighboring Group Effects in Pyrolysis

The pyrolysis of 2-azidonaphthalene has been studied to understand the neighboring group effects. Substituents in the 3-position, such as nitro, acetyl, benzoyl, and methoxycarbonyl groups, have been shown to influence the pyrolysis rates, providing insights into the transition states and mechanisms of decomposition .

作用机制

Target of Action

2-Azidonaphthalene is a type of aromatic azide, which is a class of compounds that have been widely studied due to their use in photoresists and vesicular light-sensitive materials . The primary targets of 2-Azidonaphthalene are the molecules it interacts with during its photochemical reactions .

Mode of Action

The mode of action of 2-Azidonaphthalene involves its photoinitiated autocatalytic chain decomposition reaction . This reaction is initiated by light and involves the breakdown of the azide group in the molecule . The process is autocatalytic, meaning it catalyzes itself, leading to a chain reaction .

Biochemical Pathways

The biochemical pathways affected by 2-Azidonaphthalene involve the photolysis of arylazides . Photolysis is a process where a chemical compound is broken down by photons, and it is the key step in the photochemical reactions of 2-Azidonaphthalene .

Pharmacokinetics

The rates of its reactions under certain conditions have been observed . For instance, it has been found that 2-Azidonaphthalenes with different substituents in the 3-position have different rates when pyrolysed in nitrobenzene solution .

Result of Action

The result of the action of 2-Azidonaphthalene is the formation of various intermediates during the photolysis of arylazides . These intermediates have different structures and properties, and their formation is a key part of the mechanism of formation of azo compounds .

Action Environment

The action of 2-Azidonaphthalene is influenced by environmental factors such as light and temperature . For example, its photoinitiated autocatalytic chain decomposition reaction is initiated by light , and the rates of its reactions vary with temperature .

未来方向

While specific future directions for 2-Azidonaphthalene are not mentioned in the retrieved sources, the field of photochemistry, which includes the study of compounds like 2-Azidonaphthalene, continues to be an active area of research . Future research may focus on developing new photosensitizers with enhanced tumor selectivity, improving the effectiveness of photodynamic therapy .

属性

IUPAC Name |

2-azidonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-13-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZPXUJOEKTGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175103 | |

| Record name | Naphthalene, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azidonaphthalene | |

CAS RN |

20937-86-4 | |

| Record name | Naphthalene, 2-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

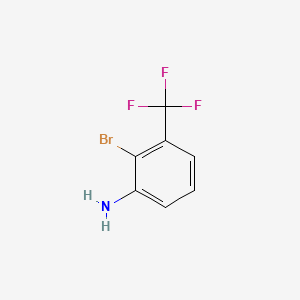

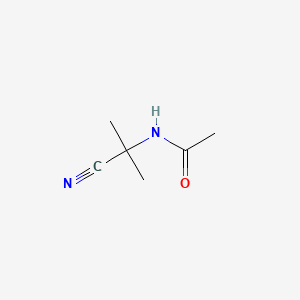

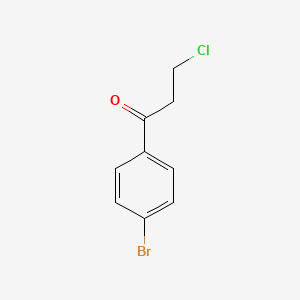

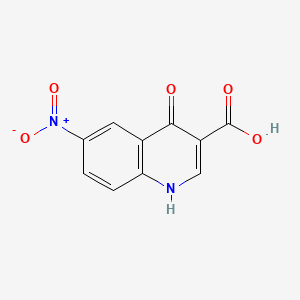

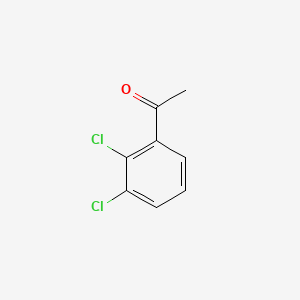

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the small neighboring group effects observed during the pyrolysis of 2-Azidonaphthalene derivatives?

A1: The minimal rate differences observed when pyrolyzing 2-Azidonaphthalenes with various substituents at the 3-position (nitro, acetyl, benzoyl, methoxycarbonyl) suggest that the transition state during pyrolysis possesses significant quinonoid character []. This observation provides valuable insight into the reaction mechanism and helps researchers understand the factors influencing the reactivity of 2-Azidonaphthalene derivatives.

Q2: How does the structure of 2-Azidonaphthalene contribute to its application in detecting Hydrogen Sulfide (H2S)?

A2: The structure of 2-Azidonaphthalene features a naphthalene ring acting as a two-photon fluorophore and an azide group serving as the recognition unit for H2S []. This design allows for low background fluorescence in the absence of H2S. Upon reaction with H2S, the azide group is modified, leading to a significant fluorescence enhancement detectable by both one-photon and two-photon excitation methods. This property makes 2-Azidonaphthalene derivatives, like the compound NHS1 (6-(benzo[d]thiazol-2'-yl)-2-azidonaphthalene), highly sensitive probes for detecting H2S in biological systems.

Q3: What are the photochemical reactions of 2-Azidonaphthalene under cryogenic conditions?

A3: Upon UV irradiation in a matrix of nitrogen or argon at 12 K, 2-Azidonaphthalene undergoes photolysis to yield didehydrobenzazepines []. Interestingly, this reaction proceeds through the formation of transient intermediates identified as tricyclic azirines. The identification of these intermediates provides valuable insight into the photochemical pathways of 2-Azidonaphthalene and highlights the complex reactivity of this compound under specific conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)